3-Methyl-1-(3-pyridyl)-1-butanone

Description

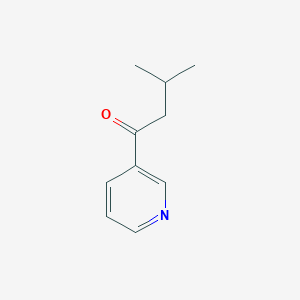

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDDFOUEMHGSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on 3-Methyl-1-(3-pyridyl)-1-butanone

A Note to the Researcher: This technical guide synthesizes the currently available public information on 3-Methyl-1-(3-pyridyl)-1-butanone. It is critical to note that while basic chemical and physical properties are documented, there is a significant lack of in-depth scientific literature regarding its synthesis, pharmacology, and toxicology. Much of the publicly accessible information is related to the structurally similar, but distinct, tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a known carcinogen. Researchers should exercise caution to not conflate the properties of these two compounds.

Introduction and Chemical Identity

This compound is a chemical compound featuring a pyridine ring linked to a butane chain with a ketone group and a methyl branch. Its unique structure warrants investigation for potential applications in medicinal chemistry and materials science. This guide provides a summary of its known properties.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a research setting.

| Property | Value | Source |

| CAS Number | 82465-52-9 | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Appearance | Solid | |

| Boiling Point | 262.9°C at 760 mmHg | [1] |

| Density | 0.994 g/cm³ | [1] |

| Flash Point | 119.8°C | [1] |

| Refractive Index | 1.499 | [1] |

| InChI Key | UYDDFOUEMHGSEZ-UHFFFAOYSA-N | |

| SMILES | CC(C)CC(=O)c1cccnc1 |

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. A potential synthetic route may be described in a 1988 article in Monatshefte fuer Chemie, though the full text is not readily accessible to confirm the experimental details[1]. The lack of published synthesis methods suggests that this compound is not commonly prepared or is synthesized via proprietary methods.

Further research is required to elucidate its chemical reactivity, stability under various conditions, and potential for derivatization.

Pharmacological and Toxicological Assessment

A comprehensive search of scientific databases reveals a significant absence of publicly available data on the pharmacological, metabolic, and toxicological profiles of this compound. Its biological activities, potential therapeutic applications, and safety profile in biological systems have not been reported in the peer-reviewed literature.

It is imperative that researchers do not extrapolate pharmacological or toxicological data from the structurally related carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to this compound, as their biological properties are likely to be significantly different.

Safety and Handling

Based on available safety data sheets from chemical suppliers, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a chemical compound with defined basic chemical and physical properties but remains largely uncharacterized in the scientific literature. The significant gaps in knowledge regarding its synthesis, reactivity, and particularly its biological effects, present both a challenge and an opportunity for future research. Elucidation of its pharmacological and toxicological profiles is a critical next step to determine any potential utility in drug discovery or other applications. Until such data is available, this compound should be handled with care, adhering to the known safety precautions.

References

An In-depth Technical Guide to 3-Methyl-1-(3-pyridyl)-1-butanone: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-(3-pyridyl)-1-butanone, also known as 3-pyridyl isobutyl ketone, is a chemical compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring linked to an isobutyl ketone moiety, makes it a valuable scaffold for the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed examination of its synthesis, offering insights into the practical application of synthetic methodologies for researchers in the field.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its physicochemical profile.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO | N/A |

| Molecular Weight | 163.22 g/mol | N/A |

| CAS Number | 82465-52-9 | N/A |

| Appearance | Solid | [1] |

| SMILES String | CC(C)CC(=O)c1cccnc1 | [1] |

| InChI Key | UYDDFOUEMHGSEZ-UHFFFAOYSA-N | [1] |

Structural Visualization

The chemical structure of this compound is depicted below, illustrating the arrangement of the pyridine ring and the isobutyl ketone side chain.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of pyridyl ketones, such as this compound, presents unique challenges due to the electron-deficient nature of the pyridine ring. Standard electrophilic substitution reactions like Friedel-Crafts acylation are generally ineffective on pyridine itself. Therefore, alternative strategies are required. The most viable and widely employed method for the synthesis of this compound is the Grignard reaction.

Synthetic Pathway: Grignard Reaction

The core of this synthetic approach involves the reaction of an organometallic Grignard reagent, specifically isobutylmagnesium bromide, with a pyridine-containing electrophile, 3-cyanopyridine. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Caption: Synthetic workflow for this compound via Grignard reaction.

Detailed Experimental Protocol

The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

3-Cyanopyridine

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glove box)

Procedure:

-

Preparation of the Grignard Reagent (Isobutylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous ether or THF.

-

Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

-

-

Reaction with 3-Cyanopyridine:

-

Dissolve 3-cyanopyridine in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Cool the 3-cyanopyridine solution in an ice bath.

-

Slowly add the freshly prepared isobutylmagnesium bromide solution to the cooled 3-cyanopyridine solution via a cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the reagent.

-

Slow Addition and Temperature Control: The reaction between the Grignard reagent and the nitrile is exothermic. Slow, dropwise addition and cooling are crucial to control the reaction rate, prevent side reactions, and ensure a good yield.

-

Acidic Work-up: The initial product of the Grignard addition to a nitrile is a magnesium salt of an imine. Acidic hydrolysis is necessary to convert this intermediate into the final ketone product.

Applications in Drug Development

The structural motif of a pyridyl ketone is a common feature in many biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions with biological targets, while the ketone functionality can be a key site for further chemical modification. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a robust synthetic protocol for this compound. The Grignard reaction with 3-cyanopyridine stands as the most effective method for its preparation. A thorough understanding of the experimental nuances is critical for achieving high yields and purity. For researchers in drug discovery and development, this compound represents a versatile building block for the creation of novel therapeutic agents.

References

An In-depth Technical Guide to 3-Methyl-1-(3-pyridyl)-1-butanone: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of 3-Methyl-1-(3-pyridyl)-1-butanone, a versatile heterocyclic ketone that serves as a crucial building block in modern organic synthesis and drug discovery. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the broader development of synthetic methodologies for pyridyl ketones. This guide will delve into the evolution of its synthesis, its physicochemical characteristics, and its significant applications, particularly as a precursor to high-value chiral molecules. Our focus will be on the practical utility and the underlying chemical principles that make this compound a valuable tool for researchers and drug development professionals.

Introduction and Chemical Identity

This compound, also known as isobutyl 3-pyridyl ketone, is a chemical compound with the molecular formula C₁₀H₁₃NO. It belongs to the class of aromatic ketones, where the carbonyl group is attached to a pyridine ring at the 3-position and an isobutyl group. The presence of the pyridine ring, a nitrogen-containing heterocycle, imparts unique chemical properties and makes it a valuable synthon in medicinal chemistry. Its structure is a key component in the synthesis of various biologically active molecules.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 3-Methyl-1-(pyridin-3-yl)butan-1-one |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 5970-56-9 |

| Appearance | Varies (often a liquid or low-melting solid) |

| Boiling Point | Not consistently reported |

| Melting Point | Not consistently reported |

The Evolving Landscape of Synthesis

The synthesis of pyridyl ketones like this compound has evolved significantly, moving from classical methods to more sophisticated and efficient catalytic approaches. The electron-deficient nature of the pyridine ring presents unique challenges compared to the synthesis of phenyl ketones.

Classical Synthetic Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[1][2] However, its direct application to pyridine is often problematic. The nitrogen atom in the pyridine ring is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[3][4] This complexation also makes the ring even more electron-deficient.[3]

Despite these challenges, modifications and alternative strategies have been developed. For instance, using a large excess of the catalyst or employing stronger Lewis acids can sometimes overcome the deactivation, but this often leads to harsh reaction conditions and low yields. A more effective approach involves the acylation of metalated pyridines or the use of acyl radicals.[3]

Conceptual Workflow: Challenges in Direct Friedel-Crafts Acylation of Pyridine

Caption: Deactivation of pyridine in Friedel-Crafts acylation.

A more dependable route to this compound involves the use of organometallic reagents, particularly Grignard reagents.[5][6][7][8] This method typically involves the reaction of a pyridyl-containing electrophile with an isobutylmagnesium halide, or conversely, an isobutyl-containing electrophile with a 3-pyridylmagnesium halide.

A common strategy is the reaction of isovaleronitrile (3-methylbutanenitrile) with 3-lithiopyridine or 3-pyridylmagnesium bromide, followed by acidic workup. Alternatively, the reaction of a nicotinic acid derivative (e.g., ethyl nicotinate) with isobutylmagnesium bromide can yield the desired ketone after workup.[7]

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of isobutylmagnesium bromide.

-

Reaction with Pyridyl Electrophile: A solution of 3-cyanopyridine in anhydrous diethyl ether is added slowly to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Hydrolysis: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous HCl). This step hydrolyzes the intermediate imine to the corresponding ketone.

-

Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.

Workflow: Grignard Synthesis of this compound

Caption: Grignard-based synthesis of the target ketone.

Modern Catalytic Methods

Recent advancements in catalysis have provided more efficient and environmentally benign routes to pyridyl ketones. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

Organocatalysis has emerged as a powerful tool in organic synthesis.[9][10][11][12] While not directly applied to the synthesis of this compound in the provided literature, related transformations highlight its potential. For instance, organocatalytic Michael additions to vinyl pyridines could be envisioned as a potential route.

Transition metal catalysis offers a versatile platform for the synthesis of pyridyl ketones. Reactions such as the Suzuki, Stille, or Negishi coupling can be employed to form the crucial carbon-carbon bond between the pyridine ring and the isobutyryl group. For example, a coupling reaction between a 3-pyridylboronic acid and isobutyryl chloride, catalyzed by a palladium complex, could be a viable synthetic strategy.

Applications in Research and Drug Development

This compound is primarily valued as a synthetic intermediate. Its utility stems from the reactivity of the ketone functional group and the presence of the pyridine moiety, which is a common feature in many pharmaceuticals.

Precursor to Chiral Alcohols via Biocatalytic Reduction

A significant application of this compound is its use as a prochiral ketone for the synthesis of enantiomerically pure chiral alcohols. Biocatalytic reduction, using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases, offers a green and highly selective method for this transformation.[13][14][15][16] These enzymes can reduce the carbonyl group to a hydroxyl group with high stereoselectivity, yielding either the (R)- or (S)-alcohol, depending on the enzyme used.

Chiral pyridyl alcohols are valuable building blocks for the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to produce these alcohols in high enantiomeric excess is crucial, as the biological activity of a drug is often dependent on its stereochemistry.

Experimental Protocol: Biocatalytic Reduction of this compound

-

Enzyme and Cofactor Preparation: A suitable ketoreductase (KRED) is selected. A cofactor regeneration system, often involving an enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose, is prepared to recycle the expensive nicotinamide cofactor (NADH or NADPH).

-

Reaction Setup: In a buffered aqueous solution, the substrate, this compound, is added. The KRED, GDH, glucose, and the catalytic amount of the cofactor (e.g., NADP⁺) are then added. The pH is maintained at an optimal level for enzyme activity.

-

Reaction Monitoring: The reaction is gently agitated at a controlled temperature. The progress of the reduction is monitored by techniques such as HPLC or GC to determine the conversion of the ketone to the alcohol and the enantiomeric excess of the product.

-

Workup and Isolation: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration). The product is extracted from the aqueous phase using an organic solvent. The solvent is then removed to yield the chiral alcohol, which can be further purified if necessary.

Workflow: Biocatalytic Reduction to a Chiral Alcohol

References

- 1. youtube.com [youtube.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 15. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-Methyl-1-(3-pyridyl)-1-butanone" mechanism of action in carcinogenesis

An In-Depth Technical Guide to the Potential Carcinogenic Mechanisms of 3-Methyl-1-(3-pyridyl)-1-butanone

Abstract

This compound is a chemical compound present in tobacco and tobacco smoke. While its role in carcinogenesis is not as extensively studied as that of other tobacco-specific nitrosamines (TSNAs), its structural similarity to the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) suggests potential parallel mechanisms of action. This guide provides a detailed exploration of the hypothesized carcinogenic pathways of this compound, drawing on established knowledge from related compounds. We will delve into its potential for metabolic activation, the formation of DNA adducts, and the disruption of cellular signaling pathways, offering a framework for future research in this area.

Introduction to this compound

This compound is a pyridyl ketone that has been identified as a constituent of tobacco leaf and smoke. Its chemical structure features a pyridine ring linked to a butane chain, a motif it shares with several well-known tobacco-derived carcinogens. The primary concern regarding this and similar compounds is their potential to contribute to the development of cancers, particularly in tissues directly exposed to tobacco smoke, such as the lungs.

While direct evidence for the carcinogenicity of this compound is limited, its structural resemblance to NNK provides a strong basis for hypothesizing its biological activities. This guide will, therefore, use the extensively studied carcinogenic mechanisms of NNK as a model to infer the potential pathways through which this compound may exert carcinogenic effects.

Metabolic Activation: The Gateway to Carcinogenesis

Many chemical carcinogens, including those found in tobacco smoke, are relatively inert in their native form and require metabolic activation to become genotoxic. This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues.

Established Activation of NNK: A Precedent

The metabolic activation of NNK is a well-established multi-step process. CYP enzymes, particularly CYP2A6 and CYP2A13, catalyze the hydroxylation of the carbon atoms adjacent to the N-nitroso group (α-hydroxylation). This creates unstable intermediates that spontaneously decompose to yield highly reactive electrophiles, which can then bind to DNA.

Hypothesized Metabolic Activation of this compound

Given its structure, this compound is also a likely substrate for CYP-mediated oxidation. The most probable sites of metabolic attack are the carbon atoms adjacent to the ketone group and the pyridine ring. Hydroxylation at these positions could generate reactive species capable of interacting with cellular macromolecules.

DNA Adduct Formation and Mutagenesis

The ultimate step in the initiation of chemical carcinogenesis is often the covalent binding of reactive metabolites to DNA, forming DNA adducts. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes.

DNA Adducts from NNK

The reactive metabolites of NNK are known to form a variety of DNA adducts, including O⁶-methylguanine (O⁶-mG), 7-methylguanine (7-mG), and pyridyloxobutyl (POB) adducts. O⁶-mG is particularly mutagenic as it can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations. Such mutations are frequently observed in the KRAS oncogene in lung adenocarcinomas from smokers.

| Adduct Type | Typical Location | Associated Mutation |

| O⁶-methylguanine | Guanine | G to A transition |

| 7-methylguanine | Guanine | Depurination |

| Pyridyloxobutyl (POB) | Guanine, Adenine, Thymine | G to T transversion |

Potential for DNA Adduct Formation by this compound

If the metabolic activation of this compound generates electrophilic intermediates, these could also form DNA adducts. The nature of these adducts would depend on the specific reactive species produced. Research would be needed to identify and characterize these potential adducts and to determine their mutagenic potential.

Disruption of Cellular Signaling Pathways

In addition to direct genotoxicity, tobacco carcinogens can promote cancer by altering cellular signaling pathways that control cell proliferation, survival, and apoptosis.

nAChR-Mediated Signaling

Nicotine and NNK can bind to and activate nicotinic acetylcholine receptors (nAChRs), which are expressed on the surface of various cell types, including lung epithelial cells. This activation can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and proliferation.

Potential Role of this compound

The 3-pyridyl moiety of this compound is structurally similar to the pyridine ring of nicotine. This suggests that it may also be capable of binding to nAChRs and activating these pro-survival signaling pathways, thereby contributing to carcinogenesis in a non-genotoxic manner.

Experimental Methodologies for Investigation

To validate the hypothesized mechanisms of action for this compound, a series of experimental investigations would be required.

Protocol for In Vitro Metabolic Activation Assay

-

Objective: To determine if this compound is metabolized by human liver enzymes.

-

Materials: Human liver microsomes, NADPH regenerating system, this compound, phosphate buffer.

-

Procedure:

-

Incubate this compound with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

At various time points, quench the reaction with a solvent like acetonitrile.

-

Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify potential metabolites.

-

Protocol for DNA Adduct Analysis by LC-MS/MS

-

Objective: To detect and quantify DNA adducts formed from this compound in a cellular system.

-

Materials: Human lung epithelial cells, this compound, DNA extraction kit, enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase), LC-MS/MS system.

-

Procedure:

-

Treat cultured human lung epithelial cells with this compound for a specified period.

-

Isolate genomic DNA from the cells.

-

Hydrolyze the DNA to individual nucleosides.

-

Analyze the hydrolysate by LC-MS/MS using a method optimized for the detection of the hypothesized DNA adducts.

-

Conclusion

While direct evidence is currently lacking, the structural similarities between this compound and the well-characterized tobacco carcinogen NNK provide a strong foundation for hypothesizing its potential mechanisms of carcinogenesis. These include metabolic activation by CYP enzymes, the formation of mutagenic DNA adducts, and the disruption of cellular signaling pathways through interaction with nicotinic acetylcholine receptors. The experimental protocols outlined in this guide offer a clear path forward for researchers to investigate these hypotheses and to better understand the potential contribution of this compound to the burden of tobacco-related cancers. Further research is essential to confirm these proposed mechanisms and to accurately assess the carcinogenic risk posed by this compound.

"3-Methyl-1-(3-pyridyl)-1-butanone" metabolic pathways in humans

An In-depth Technical Guide

Topic: Metabolic Pathways of the Tobacco-Specific Nitrosamine 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Humans

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in humans. NNK is a potent, nicotine-derived procarcinogen found in tobacco products, and its biotransformation is a critical determinant of its carcinogenic potential. This document delineates the complex interplay between metabolic activation (toxification) and detoxification pathways, primarily mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. We will explore the enzymatic mechanisms, key metabolites, and the genetic factors contributing to interindividual variability in NNK metabolism. Furthermore, this guide provides detailed, field-proven protocols for the in vitro and in vivo study of these pathways, offering researchers a validated framework for investigating NNK's role in carcinogenesis and for the development of potential chemopreventive strategies.

A note on the topic: The query specified "3-Methyl-1-(3-pyridyl)-1-butanone". However, the vast body of scientific literature on human metabolic pathways for pyridyl-butanone structures is overwhelmingly focused on the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Given the structural similarity and the profound toxicological significance of NNK, this guide will focus on this compound to provide a scientifically robust and relevant resource.

Introduction to NNK Biotransformation

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is one of the most potent procarcinogens in tobacco and tobacco smoke.[1] Its metabolic fate in the human body is a critical balance between two opposing processes: metabolic activation, which converts NNK into DNA-damaging electrophiles, and detoxification, which facilitates its excretion. The primary sites of metabolism include the liver, which has the highest concentration of metabolic enzymes, and the lung, a primary target organ for NNK-induced carcinogenicity.[2][3] Understanding these pathways is paramount for assessing cancer risk in individuals exposed to tobacco products.

The metabolic journey of NNK begins with Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where these groups are conjugated with endogenous molecules to increase water solubility and promote elimination.

Phase I Metabolic Pathways: A Double-Edged Sword

Phase I metabolism of NNK is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These reactions can lead to either the detoxification or the toxification of the parent compound.

Metabolic Activation via α-Hydroxylation

The carcinogenicity of NNK is contingent upon its metabolic activation by CYP enzymes through a process called α-hydroxylation.[4][5] This reaction can occur at either the methylene carbon or the methyl carbon adjacent to the N-nitroso group.

-

Methylene Hydroxylation: This is considered a major activation pathway. It produces an unstable intermediate that spontaneously decomposes to generate a methanediazohydroxide, a potent methylating agent that forms DNA adducts such as O⁶-methylguanine.[6]

-

Methyl Hydroxylation: This pathway leads to the formation of an intermediate that generates 4-oxo-4-(3-pyridyl)butane-diazohydroxide.[5] This electrophilic species can react with DNA, causing pyridyloxobutylation, leading to the formation of bulky DNA adducts.[5][7]

Multiple CYP isozymes, including CYP1A1, CYP1A2, CYP2A6, CYP2A13, CYP2B6, and CYP3A4, have been shown to catalyze NNK α-hydroxylation.[2][4] The relative contribution of each enzyme varies between tissues and individuals, influencing susceptibility to NNK-induced cancer.

Detoxification via Carbonyl Reduction and N-Oxidation

Concurrent with activation, NNK undergoes detoxification reactions that prevent the formation of harmful electrophiles.

-

Carbonyl Reduction: The most significant detoxification pathway for NNK is the reduction of its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).[3][8] NNAL is a major metabolite of NNK found in the urine of individuals exposed to tobacco smoke.[9][10] This reaction is stereoselective, with studies showing that (S)-NNAL is the predominantly formed enantiomer in human tissues.[11] Although NNAL itself is less carcinogenic than NNK, it can be re-oxidized back to NNK or undergo its own metabolic activation.[11]

-

Pyridine N-Oxidation: Another detoxification route involves the oxidation of the pyridine nitrogen by CYPs to form NNK-N-oxide, which is then excreted.[4][8]

Phase II Metabolic Pathway: Glucuronidation

The primary product of NNK carbonyl reduction, NNAL, is a substrate for Phase II conjugation reactions, specifically glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to NNAL, significantly increasing its water solubility and facilitating its renal excretion.[1][12] This is a crucial detoxification step.

Two main glucuronide conjugates are formed:

-

NNAL-O-glucuronide (NNAL-O-Gluc): Formed by conjugation at the hydroxyl group of NNAL.

-

NNAL-N-glucuronide (NNAL-N-Gluc): Formed at the pyridine nitrogen, resulting in a quaternary ammonium-linked glucuronide.

Studies with human liver microsomes have identified UGT1A4 and UGT2B7 as the primary enzymes responsible for NNAL glucuronidation.[1][13] Genetic polymorphisms in these UGT genes can lead to substantial interindividual variability in the rate of NNAL detoxification, potentially modulating cancer risk.[1][13]

Quantitative Summary of NNK Metabolism

The metabolic landscape of NNK is complex, with significant variation across tissues and between individuals. The following table summarizes the relative importance of the major metabolic pathways in human lung tissue, a primary target for NNK's carcinogenic effects.

| Metabolic Pathway | Key Enzymes | Primary Metabolite(s) | Contribution in Human Lung Tissue | Reference |

| Carbonyl Reduction | Carbonyl reductases | NNAL | ~89% | [3] |

| α-Hydroxylation | CYPs (e.g., 2A13) | Keto Alcohol (HPB), DNA Adducts | ~9% | [3] |

| Pyridine N-Oxidation | CYPs | NNK-N-Oxide | ~2% | [3] |

| Glucuronidation | UGT1A4, UGT2B7 | NNAL-Glucuronides | Variable (Occurs post-NNAL formation) | [1][13] |

Note: Percentages represent the contribution to total NNK metabolism in in vitro human lung explant studies and can vary based on substrate concentration and individual genetics.

Methodologies for Studying NNK Metabolism

Investigating the biotransformation of NNK requires robust and validated experimental systems. The choice of methodology depends on the specific research question, from determining enzyme kinetics to quantifying biomarker exposure in human populations.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

Rationale: HLMs are subcellular fractions containing a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, making them the gold standard for initial studies of hepatic drug and xenobiotic metabolism. This protocol allows for the determination of metabolic stability, metabolite identification, and enzyme kinetics.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of NNK in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For UGT assays, prepare a UDPGA (uridine 5'-diphosphoglucuronic acid) stock solution.

-

-

Incubation Setup:

-

In a microcentrifuge tube on ice, add the phosphate buffer, pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL), and the NNK stock solution (final substrate concentration depends on the experiment, e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the pre-warmed NADPH-regenerating system (for CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism).

-

-

Incubation:

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes). Time points are crucial for determining the rate of metabolism.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the microsomal proteins.

-

-

Sample Processing:

-

Add an internal standard to correct for analytical variability.

-

Vortex the sample vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the parent compound (NNK) and its metabolites (e.g., NNAL, NNK-N-Oxide).

-

Protocol: Quantification of Total NNAL in Human Urine by LC-MS/MS

Rationale: Urinary NNAL and its glucuronide conjugates are considered reliable biomarkers of human exposure to NNK.[10] Measuring "total NNAL" (the sum of free NNAL and its glucuronides) provides an integrated measure of exposure and metabolic detoxification.

References

- 1. Correlation between UDP-glucuronosyltransferase genotypes and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone glucuronidation phenotype in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in lung tissue from mouse, rat, hamster, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Basis for Metabolic Regioselectivity and Mechanism of Cytochrome P450s toward Carcinogenic 4-(Methylnitrosamino)-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]

- 7. Metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone as measured by DNA alkylation in vitro and its inhibition by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. | Semantic Scholar [semanticscholar.org]

- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 3-Methyl-1-(3-pyridyl)-1-butanone

Abstract

This technical guide addresses the toxicological profile and safety data for 3-Methyl-1-(3-pyridyl)-1-butanone. A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the safety and toxicity of this specific pyridyl ketone. This document provides a framework for establishing a toxicological profile, beginning with in silico predictions of physicochemical and ADMET properties. We then present a comparative analysis of structurally related pyridyl ketones and pyridine derivatives to infer potential hazards. The core of this guide is a proposed tiered, multi-phase experimental strategy for the comprehensive toxicological evaluation of this compound, complete with detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or evaluating this compound.

Introduction and Statement of the Problem

This compound is a chemical compound characterized by a pyridine ring linked to a butanone chain with a methyl group at the 3-position. Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A thorough search of scientific and regulatory databases indicates a notable absence of empirical toxicological data for this compound. It is crucial to distinguish this compound from the structurally related and extensively studied tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The presence of a methylnitrosamino group in NNK confers significant carcinogenic properties that are not anticipated for this compound based on its structure.

Given the lack of data, a de novo toxicological assessment is required before this compound can be safely handled in research or considered for further development. This guide outlines a scientifically rigorous approach to systematically evaluate its potential hazards.

In Silico Physicochemical and Toxicological Predictions

In the absence of experimental data, in silico (computational) methods provide a valuable first look at the potential properties and hazards of a molecule. Various online tools and specialized software can predict physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Toxicology |

| Molecular Weight | 163.22 g/mol | Influences absorption and distribution. |

| logP (octanol/water) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Water Solubility | Moderately Soluble | Affects absorption and distribution in biological systems. |

| pKa (basic) | 4.5 - 5.5 | The pyridine nitrogen is basic and will be protonated at physiological pH, influencing solubility and receptor interactions. |

| Polar Surface Area | ~30 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

Note: These values are estimations from various online prediction tools and should be confirmed experimentally.

In Silico Toxicity Prediction:

Software platforms like DEREK Nexus® and TOPKAT® are knowledge-based systems that predict toxicity by identifying structural alerts—molecular substructures associated with known toxicities.[1][2][3][4]

-

DEREK Nexus® Prediction: An analysis of this compound would likely flag the pyridine ring. Pyridine and its derivatives have been associated with potential hepatotoxicity and neurotoxicity.[1][2] The ketone group is generally considered to be of low toxicity but can participate in metabolic reactions.

-

TOPKAT® Prediction: This QSAR-based tool would compare the molecule to datasets of compounds with known toxicities to predict endpoints such as carcinogenicity, mutagenicity, and skin sensitization.[5][6][7] While specific predictions require running the software, it is plausible that alerts for skin and eye irritation might be raised based on the general reactivity of ketones and pyridines.

These in silico tools provide initial hypotheses but do not replace empirical testing. They are best used to guide the design of subsequent in vitro and in vivo studies.[3]

Toxicological Landscape of Structurally Related Compounds

To build a foundational understanding of potential hazards, we can examine the known toxicology of compounds sharing key structural motifs with this compound, namely the pyridine ring and the ketone functional group.

General Toxicity of Pyridine and its Derivatives:

The pyridine moiety is a core component of many pharmaceuticals and bioactive molecules.[8] However, pyridine itself can be toxic.

-

Hepatotoxicity: The primary target organ for pyridine toxicity is the liver.[9]

-

Neurotoxicity: Symptoms such as headaches, dizziness, and sleepiness have been reported following exposure to pyridine vapors.[9]

-

Genotoxicity: Pyridine has not been found to be mutagenic in standard Ames tests, and no chromosomal damage was observed in a mouse micronucleus test.[9]

-

Irritation: Pure pyridine can cause mild skin irritation and moderate eye irritation.[9]

Toxicity of Pyridyl Ketones:

Data on simple pyridyl ketones is sparse, but some studies offer insights:

-

A study on three synthetic pyridine-diaryl ketone derivatives (phenyl-3-pyridinylmethanone, p-tolyl-3-pyridinylmethanone, and 4-methoxyphenyl-3-pyridinylmethanone) found no mutagenic activity in the Ames/Salmonella and E. coli WP2 bacterial reversion mutagenicity tests.[5] This suggests that the pyridyl ketone scaffold itself may not be inherently mutagenic.

-

The position of the ketone group on the pyridine ring can influence its properties. For example, 2-pyridyl ketones have been shown to produce persistent free radicals upon UV irradiation, a property not observed in 3- and 4-benzoylpyridines.[2] This highlights that the specific isomerism is critical to its chemical reactivity and potential toxicity.

This comparative analysis suggests that the primary toxicological concerns for this compound are likely to be organ-specific toxicities (e.g., hepatotoxicity) and local irritation, rather than genotoxicity. However, this must be confirmed through rigorous experimental evaluation.

A Proposed Tiered Strategy for Toxicological Profiling

A tiered, or stepwise, approach to toxicological testing is a resource-efficient and ethically sound strategy. It begins with in vitro assays and progresses to in vivo studies only if necessary, based on the initial findings and the intended application of the compound.

Caption: Proposed tiered workflow for toxicological assessment.

Tier 1: Foundational In Vitro Assessment

The objective of this tier is to assess the basal cytotoxicity and genotoxic potential of the compound.

A. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

-

Protocol Outline:

-

Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

B. Genotoxicity Assessment

A standard battery of two in vitro genotoxicity tests is recommended to assess the potential to induce mutations and chromosomal damage.

1. Bacterial Reverse Mutation Test (Ames Test)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively, to detect point mutations.[14][15][16]

-

Principle: The test chemical is assessed for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the required amino acid and grow on a minimal medium.[15]

-

Protocol Outline:

-

Strains: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[14]

-

Exposure: Combine the tester strains, the test compound at several concentrations, and either S9 mix or a buffer in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.[17]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

-

2. In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[8][18][19]

-

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[20]

-

Protocol Outline:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

-

Exposure: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.[8]

-

Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[18][20]

-

Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[20]

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

Tier 2: In Vivo Acute Toxicity Assessment

If the compound shows low cytotoxicity and no genotoxicity in Tier 1, and further development is considered, an acute oral toxicity study in rodents is the next logical step. This provides information on systemic toxicity and helps in hazard classification.

Acute Toxic Class Method (OECD Test Guideline 423)

This method is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the GHS categories for acute toxicity.[9][21][22]

-

Principle: A small group of animals (typically 3) of a single sex (usually females) is dosed sequentially at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg). The outcome (mortality or survival) determines the next step.[21][23]

-

Protocol Outline:

-

Animal Model: Use a standard rodent species, typically female rats.

-

Dose Administration: Administer a single oral dose of the compound by gavage. Animals are fasted prior to dosing.[22]

-

Starting Dose: Select a starting dose based on any available information (e.g., in vitro cytotoxicity). In the absence of data, 300 mg/kg is a common starting point.[22]

-

Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous system activity), and body weight changes for at least 14 days.[22]

-

Stepwise Procedure:

-

If mortality is observed at the starting dose, the test is repeated at a lower dose level in a new group of animals.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the determination of a GHS toxicity category and an estimation of the LD50 (lethal dose for 50% of the animals). A gross necropsy of all animals is performed at the end of the study.

-

Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.

Tier 3: Repeated Dose and Mechanistic Studies

Further studies are warranted if the intended use of the compound involves repeated or chronic human exposure, or if the acute toxicity study reveals significant target organ toxicity at non-lethal doses. These studies could include:

-

28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407): To identify target organs and characterize dose-response relationships following repeated exposure.

-

Mechanistic Studies: If a specific toxicity is identified (e.g., hepatotoxicity), further studies could investigate the underlying mechanism (e.g., cytochrome P450 metabolism, oxidative stress, or mitochondrial dysfunction).

Conclusion and Recommendations

There is currently no publicly available toxicological information for this compound. In silico predictions suggest a moderate potential for oral absorption and possible concerns related to the pyridine moiety, such as hepatotoxicity and irritation. A systematic, tiered experimental approach is essential to establish a reliable safety profile.

We recommend initiating a Tier 1 evaluation, including in vitro cytotoxicity and genotoxicity assays. The results of these studies will dictate the necessity of proceeding to a Tier 2 in vivo acute toxicity study. This structured approach will ensure a comprehensive and data-driven assessment of the potential hazards associated with this compound, promoting its safe handling and informed decisions regarding its future development.

References

- 1. optibrium.com [optibrium.com]

- 2. optibrium.com [optibrium.com]

- 3. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. criver.com [criver.com]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. umwelt-online.de [umwelt-online.de]

- 23. oecd.org [oecd.org]

A Framework for the Preliminary In Vitro Evaluation of 3-Methyl-1-(3-pyridyl)-1-butanone: A Technical Guide

Foreword: Charting the In Vitro Journey of a Novel Pyridyl Ketone

The exploration of novel chemical entities is the lifeblood of drug discovery. This guide provides a comprehensive framework for the initial in vitro characterization of 3-Methyl-1-(3-pyridyl)-1-butanone, a compound of interest due to its pyridyl ketone scaffold. This structural motif is present in various biologically active molecules, including nicotinic acetylcholine receptor (nAChR) ligands and compounds with noted metabolic and toxicological profiles, such as the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2][3][4][5] The following investigative roadmap is designed to furnish drug development professionals with a robust, preliminary dataset to inform decisions regarding the future trajectory of this compound. Our approach is rooted in a logical progression, beginning with fundamental safety and liability assessments and advancing toward more nuanced mechanistic inquiries.

Section 1: Foundational Viability and Cytotoxicity Assessment

Rationale: The initial step in evaluating any potential therapeutic is to ascertain its inherent cytotoxicity. This foundational screen determines the concentration range for subsequent, more complex assays and provides an early warning of potential safety liabilities. We will employ two distinct, yet complementary, assays to probe for different mechanisms of cell death.[6][7]

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the activity of mitochondrial dehydrogenases.[7] This provides an indication of the compound's impact on cellular metabolic function.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[6]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes, serving as a direct marker of cytotoxicity.[8][9]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the desired incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[6]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well.[6]

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[6]

-

Stop Reaction: Add 50 µL of the stop solution.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[6]

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control.[6]

Data Presentation: Cytotoxicity Profile

| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |

| MTT | HepG2 | 24 | |

| MTT | HepG2 | 48 | |

| MTT | HepG2 | 72 | |

| LDH | HepG2 | 24 | |

| LDH | HepG2 | 48 | |

| LDH | HepG2 | 72 |

Section 2: Metabolic Stability and Cytochrome P450 Interaction

Rationale: A compound's metabolic fate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[10][11][12] These assays provide an early look at how the compound is handled by key drug-metabolizing enzymes.

Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of the compound by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[11][12][13]

Experimental Protocol: Microsomal Stability Assay

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and this compound in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.[12]

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10][12]

Cytochrome P450 Inhibition Assay

This assay determines if the compound inhibits the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[14][15][16][17][18]

Experimental Protocol: CYP Inhibition Assay

-

Enzyme Preparation: Use human liver microsomes or recombinant CYP enzymes for specific isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).[14]

-

Incubation: Incubate the enzymes with a specific probe substrate for each isoform in the presence of varying concentrations of this compound.

-

Metabolite Detection: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.[14]

-

Data Analysis: The inhibition of metabolite formation is used to calculate the IC50 value for each CYP isoform.[18]

Data Presentation: Metabolic Profile

| Parameter | Value |

| Microsomal Stability | |

| In Vitro t½ (min) | |

| Intrinsic Clearance (µL/min/mg) | |

| CYP Inhibition (IC50, µM) | |

| CYP1A2 | |

| CYP2B6 | |

| CYP2C9 | |

| CYP2D6 | |

| CYP3A4 |

Experimental Workflow: Metabolic Stability and CYP Inhibition

Caption: Workflow for assessing metabolic stability and CYP450 inhibition.

Section 3: Preliminary Safety Pharmacology

Rationale: Early assessment of potential adverse effects on major physiological systems is a regulatory requirement and crucial for a go/no-go decision. The hERG potassium channel assay is a key component of cardiovascular safety assessment.[19]

hERG Channel Inhibition Assay

Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[19] Therefore, assessing a compound's activity at this channel is critical.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293).[19]

-

Assay Principle: An automated patch-clamp system is used to measure ionic currents through the hERG channels in response to specific voltage protocols.[19]

-

Procedure:

-

Record baseline hERG currents.

-

Apply a vehicle control, followed by increasing concentrations of this compound.

-

Record the hERG current at each concentration until a steady-state block is achieved.[19]

-

-

Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is calculated.[19]

Data Presentation: hERG Inhibition

| Parameter | Value (µM) |

| hERG IC50 |

Section 4: Mechanistic Exploration - Target Engagement

Rationale: The 3-pyridyl moiety of the test compound is structurally similar to nicotine, suggesting a potential interaction with nicotinic acetylcholine receptors (nAChRs). Exploring this potential interaction is a logical step in elucidating its mechanism of action.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay will determine if this compound binds to nAChRs. A competitive binding assay using a known radiolabeled ligand is a standard approach.

Experimental Protocol: nAChR Radioligand Binding Assay

-

Receptor Source: Use a membrane preparation from a cell line expressing the desired nAChR subtype (e.g., α4β2) or from brain tissue.

-

Assay Principle: This is a competitive assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to the receptor.

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex.

-

-

Data Analysis: The reduction in radioligand binding in the presence of the test compound is used to calculate the inhibitory constant (Ki).

Data Presentation: nAChR Binding Affinity

| Receptor Subtype | Ki (nM) |

| α4β2 nAChR | |

| α7 nAChR |

Proposed In Vitro Investigative Pathway

Caption: Logical flow for the preliminary in vitro evaluation.

Conclusion: Synthesizing a Preliminary Profile

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary in vitro evaluation of this compound. By progressing through foundational cytotoxicity, metabolic stability, and safety pharmacology assessments, a comprehensive initial profile of the compound can be established. Further mechanistic studies, such as nAChR binding, are dictated by the structural alerts within the molecule. The data generated from this series of assays will provide the critical insights necessary for drug development professionals to make informed decisions about the continued investigation of this and other novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]

- 3. Cigarette toxin 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces experimental pancreatitis through α7 nicotinic acetylcholine receptors (nAChRs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]

- 5. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tribioscience.com [tribioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nuvisan.com [nuvisan.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 13. bioivt.com [bioivt.com]

- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 15. lnhlifesciences.org [lnhlifesciences.org]

- 16. criver.com [criver.com]

- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

A Comprehensive Guide to the Analytical Detection of 3-Methyl-1-(3-pyridyl)-1-butanone

Introduction

3-Methyl-1-(3-pyridyl)-1-butanone, a pyridine ketone, is a compound of significant interest in toxicological, environmental, and pharmaceutical research. As a structural analog of nicotine and its various metabolites, its presence can be indicative of exposure to tobacco products or serve as a metabolic marker for novel chemical entities. The accurate and sensitive quantification of this analyte in complex matrices such as biological fluids (urine, plasma), environmental samples, or pharmaceutical preparations is paramount for reliable data interpretation.

The analytical challenge lies in achieving high specificity and low detection limits, often in the presence of structurally similar, interfering compounds. This guide provides a detailed overview of robust analytical methodologies, focusing on the gold-standard techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, from sample preparation to instrumental parameters, to equip researchers with the expertise needed to develop and validate reliable detection protocols.

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of this compound is the foundation for developing a successful analytical method. These properties dictate the optimal strategies for extraction, chromatographic separation, and detection.

| Property | Value (Estimated) | Analytical Implication |

| Molecular Formula | C₁₀H₁₃NO | Determines the exact mass for high-resolution mass spectrometry. |

| Molecular Weight | 163.22 g/mol | Guides precursor ion selection in mass spectrometry. |

| pKa (Pyridine Nitrogen) | ~4.5 - 5.0 | Critical for pH adjustment during sample preparation. At pH < 3, the molecule is protonated (cationic), influencing its solubility and retention on ion-exchange sorbents. |

| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suitable for reverse-phase chromatography and extraction with organic solvents like dichloromethane or methyl tert-butyl ether (MTBE). |

| Volatility | Moderately Volatile | Suitable for Gas Chromatography, potentially without derivatization. |

The presence of the basic pyridine nitrogen makes this compound an excellent candidate for positive mode electrospray ionization (ESI+) in LC-MS/MS, as it can be readily protonated. Its volatility and thermal stability also make GC-MS a viable and powerful alternative.

Sample Preparation: The Key to Robust Analysis

The goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as salts, proteins, and lipids. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required sample cleanliness, throughput, and available resources.

Workflow for Sample Preparation

Caption: General sample preparation workflow for biological matrices.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is often preferred for its efficiency, reproducibility, and ability to provide a cleaner extract compared to LLE. A mixed-mode cation exchange sorbent is ideal for this analyte.

-

Rationale: At a neutral pH, the analyte is largely uncharged and can be retained by reversed-phase mechanisms. After a wash step, the pH can be lowered to protonate the pyridine nitrogen, allowing for strong retention on the cation exchange sorbent while other interferences are washed away. Elution is then achieved with a basic organic solvent that neutralizes the analyte for release.

Step-by-Step Protocol:

-

Sample Pre-treatment: To 1 mL of urine or plasma, add an appropriate internal standard (e.g., this compound-d4). If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase prior to this step[1].

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge sequentially with 2 mL of a weak acid (e.g., 2% formic acid in water) followed by 2 mL of methanol to remove hydrophilic and weakly bound interferences.

-

Elution: Elute the analyte by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.

-

Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective method suitable for many applications.

-

Rationale: The analyte's basicity is exploited here. By raising the sample pH to >8, the pyridine nitrogen is deprotonated, making the molecule neutral and more soluble in a water-immiscible organic solvent like dichloromethane or MTBE[2][3].

Step-by-Step Protocol:

-

Sample Pre-treatment: To 1 mL of sample, add the internal standard.

-

pH Adjustment: Alkalinize the sample to a pH of 9-10 using 1N sodium hydroxide (NaOH).

-

Extraction: Add 3 mL of dichloromethane, cap, and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer to a clean tube.

-

Dry-Down & Reconstitution: Evaporate the solvent and reconstitute as described in the SPE protocol.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for this analysis due to its superior sensitivity and specificity, enabling quantification at pg/mL levels[4]. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).

LC-MS/MS Analytical Workflow

Caption: Workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

-

Rationale: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating this moderately polar compound from more polar or non-polar matrix components. Acidifying the mobile phase (e.g., with formic acid) ensures the analyte remains protonated, leading to sharp peak shapes and excellent ionization efficiency in ESI+ mode.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent[5][6] | Provides stable and reproducible gradients for chromatography. |

| Mass Spectrometer | Agilent 6460 Triple Quad or equivalent[5][6] | Offers high sensitivity and specificity for MRM-based quantification. |

| Analytical Column | Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) or equivalent[5][6] | Provides excellent retention and peak shape for pyridine compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Strong organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic pyridine nitrogen is readily protonated. |

Mass Spectrometry MRM Parameters: